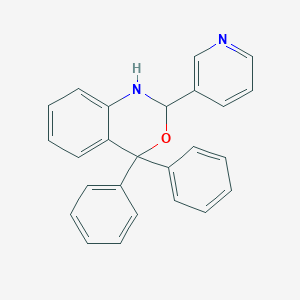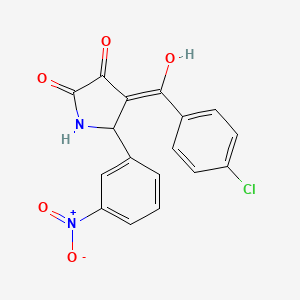![molecular formula C17H16ClNO2 B5440264 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one, commonly known as Clomifene or Clomiphene, is a synthetic nonsteroidal drug that is used in the treatment of infertility in women. It is also used in the treatment of male infertility, oligospermia, and polycystic ovary syndrome.
作用机制
Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
Clomifene has been shown to have a number of biochemical and physiological effects. In women, it increases the number of follicles that develop in the ovaries, which leads to an increase in the chance of ovulation. In men, it increases the production of testosterone, which can improve sperm count and motility. Clomifene has also been shown to have anti-estrogenic effects on the breast tissue, which can reduce the risk of breast cancer.
实验室实验的优点和局限性
The advantages of using Clomifene in lab experiments include its ability to induce ovulation in women and increase testosterone production in men. It is also relatively easy to administer and has a low risk of side effects. However, the limitations of using Clomifene in lab experiments include the need for careful monitoring of ovulation and potential side effects such as ovarian hyperstimulation syndrome (OHSS) and multiple pregnancies.
未来方向
There are several future directions for research on Clomifene. One area of interest is the development of new estrogen receptor modulators that have fewer side effects than Clomifene. Another area of research is the investigation of the effects of Clomifene on other reproductive disorders, such as endometriosis and uterine fibroids. Additionally, more research is needed to fully understand the long-term effects of Clomifene on fertility and overall health.
Conclusion:
In conclusion, Clomifene is a synthetic nonsteroidal drug that is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility. Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of GnRH, FSH, and LH. It has a number of biochemical and physiological effects, including inducing ovulation in women and increasing testosterone production in men. While there are advantages to using Clomifene in lab experiments, there are also limitations and potential side effects that need to be carefully monitored. Future research on Clomifene will focus on developing new estrogen receptor modulators and investigating the effects of Clomifene on other reproductive disorders.
合成方法
Clomifene is synthesized by the condensation of 4-chloroacetophenone and 2-aminophenol followed by the reaction with 2-methoxybenzyl chloride. The final product is obtained after recrystallization from ethanol.
科学研究应用
Clomifene is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility.
属性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(19-15-5-3-4-6-17(15)21-2)11-16(20)13-7-9-14(18)10-8-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZTGJERNIMFX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B5440183.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)

![ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B5440209.png)
![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5440231.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)

![4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5440289.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)